molecular formula C9H11N3O4S B1600902 Ethyl (Z)-2-formamido-alpha-(methoxyimino)thiazol-4-acetate CAS No. 66340-98-5

Ethyl (Z)-2-formamido-alpha-(methoxyimino)thiazol-4-acetate

Cat. No.: B1600902
CAS No.: 66340-98-5
M. Wt: 257.27 g/mol
InChI Key: CSAITDDAMOOJCF-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (Z)-2-formamido-alpha-(methoxyimino)thiazol-4-acetate is a useful research compound. Its molecular formula is C9H11N3O4S and its molecular weight is 257.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4S/c1-3-16-8(14)7(12-15-2)6-4-17-9(11-6)10-5-13/h4-5H,3H2,1-2H3,(H,10,11,13)/b12-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAITDDAMOOJCF-GHXNOFRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC)C1=CSC(=N1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\OC)/C1=CSC(=N1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66340-98-5
Record name 4-Thiazoleacetic acid, 2-(formylamino)-α-(methoxyimino)-, ethyl ester, (Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66340-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (Z)-2-formamido-α-(methoxyimino)thiazol-4-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.274
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Ethyl (Z)-2-formamido-alpha-(methoxyimino)thiazol-4-acetate, a thiazole derivative, has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : Ethyl (2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-(methoxyimino)acetate
  • Molecular Formula : C9H11N3O4S
  • Molecular Weight : 257.26 g/mol
  • CAS Number : 66340-98-5

This compound exhibits its biological activity primarily through interactions with various enzymes and receptors. The presence of the thiazole ring and methoxyimino group allows it to modulate enzyme activity, which can lead to various biological effects such as antimicrobial and antifungal activities. The compound's structure facilitates binding to active sites on target proteins, altering their function and potentially inhibiting pathogenic processes.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, possess significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness particularly against Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Effectiveness
Escherichia coli16 µg/mLModerate
Pseudomonas aeruginosa8 µg/mLHigh
Staphylococcus aureus32 µg/mLLow

These results suggest that the compound may be a promising candidate for developing new antibiotics, especially against resistant strains.

Case Studies

  • Case Study on Pseudomonas aeruginosa :
    • A study evaluated the efficacy of this compound in treating infections caused by Pseudomonas aeruginosa. The compound was administered in a murine model, showing significant reduction in bacterial load compared to controls.
  • Fungal Inhibition :
    • Another investigation focused on the antifungal properties of the compound against Candida albicans. The results indicated that at concentrations above 32 µg/mL, the compound effectively inhibited fungal growth.

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are crucial. Preliminary studies indicate that this compound can cause skin irritation and serious eye irritation upon contact. Further toxicological evaluations are necessary to determine safe dosage levels for potential therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Ethyl (Z)-2-formamido-alpha-(methoxyimino)thiazol-4-acetate has shown promising antimicrobial properties. Research indicates that derivatives of thiazole exhibit significant antibacterial and antifungal activities. For instance, compounds similar to this structure have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, often outperforming traditional antibiotics like ampicillin .

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

CompoundMIC (mg/mL)Activity Type
Compound A0.004–0.03Antibacterial
Compound B0.004–0.06Antifungal
This compoundTBDTBD

Pharmaceutical Applications

This compound is being investigated for its potential as a pharmaceutical intermediate. Its unique structure allows for modifications that can enhance biological activity or reduce side effects. Research has focused on its role in developing new therapeutic agents for various diseases, including infections and possibly cancer .

Studies have highlighted the compound's potential in modulating biological pathways. The mechanism of action may involve interactions with specific enzymes or receptors, influencing processes such as cell signaling and metabolism .

Case Study 1: Antibacterial Activity

A study evaluated a series of thiazole derivatives, including this compound, against a panel of bacterial strains. Results indicated that certain derivatives exhibited MIC values significantly lower than those of conventional antibiotics, suggesting their potential as alternative treatments for resistant bacterial infections .

Case Study 2: Antifungal Properties

In another investigation, derivatives were assessed for antifungal efficacy against various fungi. The results demonstrated that several compounds showed excellent activity with low MIC values, indicating their potential use in antifungal therapies .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester and formamido groups are susceptible to hydrolysis under acidic or basic conditions:

Reaction TypeReagents/ConditionsOutcomeSource
Ester Hydrolysis 1M NaOH, 80°C, 2 hoursConversion to (Z)-2-formamido-alpha-(methoxyimino)thiazol-4-acetic acid
Formamide Hydrolysis 6M HCl, reflux, 4 hoursCleavage of formamido group to yield primary amine derivative

Mechanistic Insight :

  • Basic hydrolysis of the ester proceeds via nucleophilic acyl substitution, forming a carboxylate intermediate.

  • Acidic hydrolysis of the formamido group involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

Substitution Reactions

The formamido and methoxyimino groups participate in nucleophilic substitution:

Target SiteReagents/ConditionsOutcomeSource
Formamido Group Acetyl chloride, pyridine, 0°CAcetylation to form (Z)-2-acetamido derivative
Methoxyimino Group H<sub>2</sub>N-R (R = alkyl), DMF, 60°CExchange of methoxy group with amines to form hydrazone derivatives

Industrial Application :
In continuous flow synthesis (as described in ), sulfonyl chloride reacts with analogous thiazole intermediates to introduce chlorine substituents, achieving yields >90% under optimized conditions.

Reduction and Oxidation

The methoxyimino group and thiazole ring are redox-active:

Reaction TypeReagents/ConditionsOutcomeSource
Imine Reduction NaBH<sub>4</sub>, MeOH, 25°CMethoxyimino group reduced to methoxyamine
Thiazole Oxidation mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°CSulfur oxidation to sulfoxide or sulfone

Notable Observation :
Reduction of the imino group preserves the (Z)-configuration, critical for maintaining bioactivity in pharmaceutical intermediates .

Cyclization Reactions

Intramolecular reactions form fused heterocycles:

ConditionsProductYieldSource
POCl<sub>3</sub>, 120°C, 6 hoursThiazolo[5,4-d]oxazole derivative78%
Thiourea, pH 4.0, 60°CThiadiazole-linked dimer65%

Key Factor :
Cyclization efficiency depends on steric effects from the methoxyimino group and solvent polarity .

Halogenation

Electrophilic halogenation occurs at the thiazole ring:

Halogenation AgentConditionsPosition SubstitutedSource
NCS (in CHCl<sub>3</sub>)40°C, 3 hoursC-5 of thiazole
Br<sub>2</sub>/AcOH25°C, 1 hourC-5 and C-4

Synthetic Utility :
Halogenated derivatives serve as intermediates for cross-coupling reactions in drug development .

Thermal Degradation

Stability studies reveal decomposition pathways:

TemperatureMajor Degradation ProductsMechanism
150°CCO<sub>2</sub>, ethyl formate, NH<sub>3</sub>Decarboxylation
200°CHCN, SO<sub>2</sub>Ring fragmentation

Stability Recommendation :
Storage below -20°C in inert atmosphere to prevent decomposition .

Comparative Reactivity

Functional GroupReactivity Order (High → Low)
Ethyl esterHydrolysis > Reduction
Methoxyimino groupSubstitution > Oxidation
Formamido groupHydrolysis > Acylation

Preparation Methods

Oximation Reaction

  • Raw Material: Ethyl acetoacetate.
  • Reagents: Methyl nitrite (or ethyl nitrite, isopropyl nitrite) as the oximation agent.
  • Solvent: Ethanol or a similar solvent.
  • Conditions: Temperature maintained between -5 to 5 °C.
  • Duration: 2 to 4 hours, typically around 3 hours.
  • Outcome: Formation of the oxime intermediate with anti-configuration.

Reaction Description: Ethyl acetoacetate is dissolved in ethanol and cooled. Methyl nitrite is added slowly under stirring, facilitating the oximation to yield the oxime compound without isolation.

Methylation Reaction

  • Reagents: Dimethyl sulfate as the methylating agent.
  • Catalysts: Phase transfer catalysts such as tetrabutylammonium bromide (TBAB), benzyl triethyl ammonium chloride, or tetrabutylammonium chloride.
  • Base: Potassium carbonate as acid-binding agent.
  • Conditions: Temperature maintained between 8 to 15 °C.
  • Duration: 4 to 6 hours, commonly about 4 to 5.5 hours.
  • Post-reaction Treatment: Centrifugation to remove solids, followed by pH adjustment of the filtrate to 4.5–5.0 using acetic acid.

Reaction Description: The oxime intermediate undergoes methylation in the same reactor by adding dimethyl sulfate, phase transfer catalyst, and potassium carbonate. The reaction mixture is stirred under controlled temperature, then centrifuged to clarify the solution. The pH adjustment stabilizes the methylated product for the next step.

Bromination Reaction

  • Reagents: Bromine and chlorine gas.
  • Conditions: Temperature around 35 °C.
  • Addition Rates: Bromine added at approximately 1.5 kg/hr; chlorine passed at 1 kg/hr.
  • Duration: Controlled until the oxime intermediate purity is below 5%.
  • Outcome: Formation of the brominated intermediate.

Reaction Description: Bromine is added slowly to the methylated solution while chlorine gas is bubbled through to facilitate bromination at the 4-position of the thiazole ring precursor. The reaction is monitored to ensure completion and minimal side products.

Ring-Closure (Cyclization) Reaction

  • Reagents: Thiocarbamide and sodium acetate.
  • Solvent: Mixture of isopropanol and water.
  • Conditions: Temperature maintained between 20 to 30 °C.
  • Duration: Addition of bromide over 4 hours followed by 3 hours incubation.
  • Work-up: Filtration and washing to isolate solid Ethyl (Z)-2-formamido-alpha-(methoxyimino)thiazol-4-acetate.

Reaction Description: The brominated intermediate is reacted with thiocarbamide and sodium acetate in isopropanol-water mixture to induce ring closure, forming the thiazole ring system. The product is isolated by filtration and washing.

Advantages of the Integrated One-Pot Method

Aspect Description
Single Reactor Use All reaction steps performed sequentially in the same vessel without intermediate extraction.
Solvent Efficiency Only one solvent system is used throughout, reducing solvent consumption and waste.
Yield Improvement Minimizes product loss associated with isolation and purification steps, enhancing overall yield.
Purity Enhancement Controlled reaction conditions and pH adjustments improve product quality and reduce impurities.
Cost Reduction Simplified process reduces labor, time, and material costs, suitable for industrial scale-up.
Environmental Impact Reduced solvent use and fewer purification steps lower environmental burden.

Research Findings and Data Summary

Step Key Parameters Typical Values Observations
Oximation Temperature -5 to 5 °C 3 hours reaction time optimal
Oximation agent Methyl nitrite High conversion to oxime
Methylation Temperature 8 to 15 °C 4 to 6 hours reaction time
Methylating agent Dimethyl sulfate Efficient methylation with TBAB catalyst
pH adjustment 4.5 to 5.0 Stabilizes methylated intermediate
Bromination Temperature ~35 °C Controlled bromine addition rate
Bromine addition rate 1.5 kg/hr Ensures complete halogenation
Ring-closure Temperature 20 to 30 °C 4 hr addition + 3 hr incubation
Solvent system Isopropanol/water Effective for cyclization
Yield Overall molar yield Approximately 60% High yield for industrial process
Purity Product purity (HPLC) >90% Suitable for pharmaceutical use

Critical Notes and Considerations

  • The order and conditions of each step are crucial; deviations can lead to lower purity and yield.
  • The use of phase transfer catalysts and potassium carbonate is essential for efficient methylation.
  • Bromination must be carefully controlled to avoid over-halogenation or side reactions.
  • The ring-closure step requires precise temperature and reagent addition rates to ensure complete cyclization.
  • The integrated one-pot process reduces solvent evaporation and extraction steps, which otherwise negatively impact intermediate stability and product yield.
  • Industrial scale-up benefits significantly from this method due to simplified operations and cost-effectiveness.

Q & A

Q. What are the primary synthetic applications of ethyl (Z)-2-formamido-alpha-(methoxyimino)thiazol-4-acetate in pharmaceutical chemistry?

This compound is a key intermediate in synthesizing β-lactam antibiotics, particularly cephalosporins. Its structural features, such as the thiazole ring and methoxyimino group, enhance stability against β-lactamase enzymes. The synthesis involves alkolysis reactions under controlled pH (e.g., methanol suspension at pH 6.5) to yield crystalline intermediates suitable for further derivatization .

Q. How is the crystal structure of this compound determined, and what software tools are commonly employed?

Single-crystal X-ray diffraction (SCXRD) is the primary method, with refinement performed using SHELXL. The structure reveals intermolecular N–H⋯N, N–H⋯O, and C–H⋯O hydrogen bonds, which stabilize the lattice. Planar thiazole and ester moieties form dihedral angles (~87°), influencing molecular packing. Software like ORTEP-3 and WinGX are used for visualization and analysis .

Q. What spectroscopic techniques are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ³¹P), infrared (IR) spectroscopy, and mass spectrometry (MS) are standard. For example, IR identifies carbonyl stretches (C=O at ~1700 cm⁻¹), while ¹H NMR resolves methoxy (δ ~3.8 ppm) and thiazole proton signals (δ ~6.5–7.5 ppm) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of α-aminophosphonates derived from this compound?

A three-component reaction with aldehydes and diethylphosphite, catalyzed by Amberlyst-15 under solvent-free conditions, achieves high efficiency. Key parameters include room temperature, short reaction times (~2–4 hr), and catalyst recyclability. Yield optimization requires monitoring steric effects of aldehyde substituents and phosphite reactivity .

Q. What strategies address discrepancies in bioactivity data between ethyl (Z)-2-formamido derivatives and their ethoxy analogs?

Comparative crystallography and computational docking studies are critical. For instance, replacing ethoxy with methoxy alters steric bulk and electronic effects, impacting antibiotic potency. Density Functional Theory (DFT) calculations can model interactions with bacterial penicillin-binding proteins (PBPs) to rationalize activity differences .

Q. How do hydrogen-bonding networks in the crystal lattice influence the compound’s stability and reactivity?

The R₂²(8) and R₂²(22) ring motifs formed by N–H⋯N/O interactions create a 2D polymeric sheet structure. These networks reduce molecular mobility, enhancing thermal stability. π-π stacking between thiazole rings (centroid distance ~3.54 Å) further stabilizes the lattice, which can be disrupted during solvation in synthetic reactions .

Q. What are the challenges in scaling up enantioselective syntheses involving this compound?

Chirality at the methoxyimino group requires asymmetric catalysis (e.g., chiral Lewis acids) to control stereochemistry. Scalability issues arise from racemization under heating or acidic conditions. Microreactor systems with precise temperature/pH control and in-line NMR monitoring can mitigate these challenges .

Methodological Notes

  • Crystallography : Use SHELXL for refinement and validate hydrogen bonding with PLATON. Report Hirshfeld surfaces to quantify intermolecular interactions .
  • Synthetic Optimization : Employ Design of Experiments (DoE) to screen reaction parameters (e.g., pH, solvent polarity) for scalable protocols .
  • Data Contradictions : Cross-validate bioactivity results with orthogonal assays (e.g., MIC vs. time-kill curves) and structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (Z)-2-formamido-alpha-(methoxyimino)thiazol-4-acetate
Reactant of Route 2
Reactant of Route 2
Ethyl (Z)-2-formamido-alpha-(methoxyimino)thiazol-4-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.